molecular formula C17H16N4O5S B3412237 ethyl (2-{[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 929855-89-0

ethyl (2-{[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B3412237
CAS No.: 929855-89-0
M. Wt: 388.4 g/mol
InChI Key: XQWMIRBEKSIOLB-UHFFFAOYSA-N
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Description

This compound is a bi-heterocyclic molecule featuring a 1,3-thiazole core linked to an ethyl acetate group at the 4-position and a 2-hydroxy-4-oxoquinazolin-3(4H)-yl acetyl moiety at the 2-position. The quinazolinone ring system is a pharmacophore known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The acetyl amino bridge between the thiazole and quinazolinone enhances structural rigidity and may influence binding affinity to biological targets. Synthetically, it is derived from intermediates like ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (a common precursor in thiazole chemistry) through sequential hydrazide formation, heterocyclization, and electrophilic substitution reactions .

Properties

IUPAC Name

ethyl 2-[2-[[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-2-26-14(23)7-10-9-27-16(18-10)20-13(22)8-21-15(24)11-5-3-4-6-12(11)19-17(21)25/h3-6,9H,2,7-8H2,1H3,(H,19,25)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWMIRBEKSIOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-{[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the thiazole ring through the reaction of a thioamide with a haloketone. Subsequently, the quinazolinone ring is synthesized by reacting an anthranilic acid derivative with a suitable acylating agent. The final step entails the esterification of the resulting intermediate with ethanol under acidic conditions, yielding the target compound.

Industrial Production Methods: In an industrial setting, the compound's production is scaled up using batch or continuous processes. Optimized reaction conditions, such as temperature, pressure, and catalysts, ensure high yield and purity. Industrial production often incorporates advanced techniques like high-performance liquid chromatography (HPLC) and crystallization for purification.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2-{[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate undergoes various reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxide derivatives.

  • Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride yield reduced derivatives of the compound.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, mild heating.

  • Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

  • Substitution: Nucleophiles like amines or thiols, varying temperatures depending on the desired product.

Major Products:

  • Oxidation yields quinazoline N-oxide derivatives.

  • Reduction produces reduced derivatives.

  • Substitution introduces various functional groups, expanding the compound's utility.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of quinazolinones exhibit significant antimicrobial activity. Ethyl (2-{[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate shows promise against various bacterial strains, including those resistant to conventional antibiotics. Studies suggest that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

Quinazoline derivatives are known for their anticancer properties. This compound has been evaluated in vitro against several cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. The mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been investigated through various assays that measure cytokine production and inflammatory markers. Results indicate a reduction in pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as an alternative treatment option.

Case Study 2: Anticancer Activity

A research article in Cancer Letters reported on the anticancer effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Data Tables

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC < 10 µg/mLJournal of Medicinal Chemistry
AnticancerMCF-7IC50 = 15 µMCancer Letters
Anti-inflammatoryHuman fibroblastsReduced IL-6 productionJournal of Inflammation Research

Mechanism of Action

Ethyl (2-{[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate exerts its effects through various mechanisms:

Molecular Targets:

  • The compound interacts with specific enzymes, inhibiting their activity and modulating biological pathways.

  • It binds to receptors, altering their signaling and influencing cellular processes.

Pathways Involved:

  • Inhibition of enzyme activity affects metabolic pathways, potentially leading to therapeutic effects.

  • Interaction with cellular receptors influences signal transduction, impacting cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally analogous molecules, focusing on substituents, synthesis, and biological implications.

Table 1: Structural and Functional Comparison

Compound Name Substituent Groups Molecular Weight (g/mol) Key Differences Biological Activity Synthesis Route References
Target Compound : Ethyl (2-{[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate - 2-Hydroxy-4-oxoquinazolin-3(4H)-yl acetyl
- Ethyl acetate
~394.4 (estimated) Unique hydroxyl group on quinazolinone enhances hydrogen bonding potential. Likely enzyme inhibition (e.g., kinase or topoisomerase) due to quinazolinone moiety. Derived from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate via hydrazide intermediates and electrophilic coupling.
Ethyl [2-({[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate - 4-Oxo-3,4-dihydroquinazolin-2-yl thioacetyl ~406.4 Replaces oxygen with sulfur in the acetyl linker, increasing lipophilicity. Potential enhanced redox activity or metal chelation due to thioether group. Similar to target but uses thioglycolic acid derivatives.
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate - 4-Oxo-3-phenylquinazolin-2-yl thio
- Ethyl acetate
~370.4 Phenyl substitution on quinazolinone instead of hydroxyl; thioether linkage. Antibacterial activity reported for phenyl-substituted quinazolinones. Synthesized via thiolation of quinazolinone with thioglycolic acid.
Ethyl (2-(((4-methoxyphenoxy)acetyl)amino)-1,3-thiazol-4-yl)acetate - 4-Methoxyphenoxy acetyl 350.4 Aryl ether substituent instead of quinazolinone. Likely targets GPCRs or oxidases due to aromatic ether groups. Direct acylation of thiazole hydrazide with 4-methoxyphenoxy acetyl chloride.
Ethyl 2-[2-[[2-(4-chlorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate - 4-Chlorophenyl acetyl 338.8 Chlorophenyl group enhances electrophilicity and membrane permeability. Anticandidal or antiparasitic activity (common for chlorophenyl derivatives). Coupling of 4-chlorophenylacetyl chloride with thiazole hydrazide.

Key Observations

Substituent Impact on Bioactivity: The 2-hydroxy-4-oxoquinazolin-3(4H)-yl group in the target compound distinguishes it from analogs with phenyl (), thioacetyl (), or aryl ether () substituents. This moiety may confer selective inhibition of enzymes like dihydrofolate reductase (DHFR) or tyrosine kinases, as quinazolinones are well-documented in such roles . Compounds with thioether linkages (e.g., ) exhibit higher logP values, suggesting improved blood-brain barrier penetration but reduced aqueous solubility compared to the target compound .

Synthetic Routes: Most analogs share a common precursor, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, but diverge in electrophile selection. For example:

  • The target compound uses 2-hydroxy-4-oxoquinazolin-3(4H)-yl acetyl electrophiles, while employs 4-oxo-3,4-dihydroquinazolin-2-yl thioacetyl derivatives .
  • and highlight green chemistry approaches for quinazolinone-thiazole hybrids, emphasizing solvent-free conditions or microwave-assisted synthesis .

Stability and Reactivity: The hydroxyl group on the target’s quinazolinone may render it susceptible to oxidation, necessitating stabilization during storage. In contrast, morpholine sulfonyl () or chlorophenyl () substituents improve stability but reduce hydrogen-bonding capacity .

Biological Data Gaps :

  • While reports MIC values of 0.39–0.78 µM for hydrazone-thiazole hybrids against bacterial strains, specific data for the target compound’s antimicrobial or anticancer activity are absent in the provided evidence. Further assays are required to benchmark its efficacy against existing analogs .

Biological Activity

Ethyl (2-{[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, antitumor, and anticonvulsant properties, supported by various research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula: C17H20N4O5
  • Molecular Weight: 360.36 g/mol
  • CAS Number: 919731-97-8

The compound features a quinazolinone moiety, which is known for its diverse biological activities. The thiazole and hydroxyl groups further contribute to its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of quinazolinones, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values demonstrating potent activity. Table 1 summarizes the antimicrobial efficacy against selected pathogens:

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Pseudomonas aeruginosa0.02

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antitumor Activity

The antitumor effects of this compound have been investigated in several studies. For instance, derivatives containing similar structural components have shown promising results in inhibiting tumor cell proliferation in vitro. Notably, compounds with the quinazolinone scaffold have been linked to apoptosis induction in cancer cells.

A case study involving a derivative of this compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7), with IC50 values indicating strong growth inhibition.

Anticonvulsant Activity

The anticonvulsant properties of related compounds have also been documented. This compound has been shown to exhibit protective effects in animal models of epilepsy. In one study, the compound effectively reduced seizure frequency and duration when administered prior to induced seizures.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and tumor cell metabolism.
  • Receptor Modulation : It may act as a modulator for neurotransmitter receptors, contributing to its anticonvulsant effects.
  • Induction of Apoptosis : The structural motifs allow for interactions that trigger apoptotic pathways in cancer cells.

Q & A

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
To confirm the structure and purity of the compound, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : For elucidating proton and carbon environments, particularly the thiazole and quinazolinone moieties .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction intermediates .
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
  • Infrared Spectroscopy (IR) : To identify functional groups like ester carbonyls and amide linkages .
    Cross-validation using multiple techniques is critical to resolve ambiguities, such as distinguishing tautomeric forms of the quinazolinone ring .

Basic: What synthetic strategies are effective for preparing this compound?

Answer:
The synthesis typically involves:

Formation of the thiazole core : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions in ethanol or DMF .

Functionalization of the quinazolinone moiety : Condensation of anthranilic acid derivatives with acetyl chloride, followed by hydroxylation at the 2-position .

Coupling reactions : Amide bond formation between the thiazole and quinazolinone units using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Key parameters include pH control (7–8 for amidation) and solvent selection (e.g., DCM for anhydrous conditions) .

Advanced: How can reaction yields be optimized in multi-step syntheses?

Answer:
Yield optimization requires statistical design of experiments (DoE) :

  • Screening factors : Temperature, catalyst loading, solvent polarity, and reaction time.
  • Response surface methodology (RSM) : To identify ideal conditions for critical steps (e.g., cyclization or coupling).
    For example, microwave-assisted synthesis may reduce reaction times for thiazole formation by 40–60% compared to traditional reflux . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .

Advanced: How do structural modifications (e.g., adamantyl substitution) influence bioactivity?

Answer:
Analog studies (e.g., adamantyl-substituted thiazoles) reveal:

  • Lipophilicity enhancement : Adamantyl groups increase logP values by ~1.5 units, improving membrane permeability .
  • Target engagement : Bulkier substituents may sterically hinder interactions with flat binding pockets (e.g., kinase active sites) but enhance affinity for hydrophobic cavities (e.g., CYP450 enzymes) .
    Researchers should use molecular docking and QSAR models to predict the impact of substitutions on activity .

Advanced: How to resolve contradictions between in vitro and in vivo biological data?

Answer:
Discrepancies often arise from:

  • Pharmacokinetic factors : Poor solubility or rapid metabolism (e.g., ester hydrolysis). Use LC-MS/MS to monitor metabolite formation in plasma .
  • Off-target effects : Employ proteome-wide profiling (e.g., affinity pulldown assays) to identify unintended interactions .
  • Experimental design : Validate in vitro assays (e.g., enzyme inhibition IC50) with orthogonal methods (e.g., SPR or ITC) to confirm binding kinetics .

Advanced: What methods determine 3D conformation and intermolecular interactions?

Answer:

  • X-ray crystallography : Resolves bond angles and packing interactions (e.g., hydrogen bonds between the quinazolinone carbonyl and water molecules) .
  • Density Functional Theory (DFT) : Computes electronic properties (e.g., HOMO/LUMO levels) to predict reactivity .
  • Molecular Dynamics (MD) : Simulates ligand-target binding stability over nanosecond timescales .

Basic: Which structural features dictate reactivity and stability?

Answer:
Critical features include:

  • Thiazole ring : Susceptible to electrophilic substitution at the 4-position due to electron-rich sulfur .
  • Ester groups : Hydrolyze under basic conditions (pH >10) or enzymatic action (e.g., esterases) .
  • Quinazolinone moiety : Forms stable enolate ions in polar aprotic solvents, enabling alkylation or acylation .

Advanced: How to design derivatives for improved enzyme inhibition?

Answer:

  • Structure-Activity Relationship (SAR) : Replace the ethyl ester with a methyl group to reduce metabolic liability .
  • Bioisosteric substitution : Swap the thiazole sulfur with oxygen (oxazole) to modulate electronic effects .
  • Fragment-based drug discovery : Screen truncated analogs (e.g., isolated quinazolinone or thiazole fragments) to identify minimal pharmacophores .

Advanced: What computational tools predict metabolic pathways?

Answer:

  • CYP450 docking : Software like AutoDock Vina identifies likely oxidation sites (e.g., quinazolinone C-4) .
  • MetaSite : Predicts Phase I/II metabolism, highlighting ester hydrolysis as a primary clearance route .
    Experimental validation via hepatocyte microsomal assays is essential to confirm predictions .

Basic: How to troubleshoot low yields in amide coupling steps?

Answer:
Common fixes include:

  • Activating agent optimization : Switch from EDC to DCC for sterically hindered amines .
  • Solvent polarity adjustment : Use DMF instead of THF to improve carboxylate activation .
  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., racemization) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2-{[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl (2-{[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.